4-(Hydroxymethyl)-4-methyloxolan-2-one
Description
4-(Hydroxymethyl)-4-methyloxolan-2-one is an organic compound with a furanone ring structure. It is known for its unique chemical properties and has been studied for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(hydroxymethyl)-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(3-7)2-5(8)9-4-6/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNYUCNIBVLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4-methyloxolan-2-one typically involves the reaction of dihydrofuran with specific reagents under controlled conditions. One common method includes the reaction of dihydrofuran with formaldehyde in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-4-methyloxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-(Hydroxymethyl)-4-methyloxolan-2-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-4-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)-4-methyloxolan-2-one include:
Hydroxymethylfurfural: An organic compound with a similar furan ring structure.
2-Aminopyrimidin-4(3H)-one: Another heterocyclic compound with different functional groups.
Uniqueness
This compound is unique due to its specific hydroxymethyl and methyl groups attached to the furanone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields .
Biological Activity
4-(Hydroxymethyl)-4-methyloxolan-2-one, also known as (S)-4-Methyldihydrofuran-2(3H)-one, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, potential applications in pharmacology, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered ring structure with a hydroxymethyl group and a methyl substituent. This unique configuration contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. For example, it has shown inhibitory effects on Escherichia coli and Staphylococcus aureus .
Antifungal Properties
The compound has also been investigated for its antifungal activity. It was isolated from the fungus Aspergillus terreus and demonstrated effectiveness against Aspergillus fumigatus, a significant pathogen in immunocompromised patients . This highlights its potential as a therapeutic agent in treating fungal infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its structural similarities to naturally occurring compounds indicate it could modulate inflammatory pathways, although further research is required to elucidate these mechanisms .
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets. One study identified it as a candidate for inhibiting viral proteins, specifically targeting the matrix protein VP40 from the Ebola virus . This research underscores the potential of this compound in antiviral drug development.
Synthesis and Derivative Research
The synthesis of this compound can be achieved through several methods, allowing for the creation of derivatives with enhanced biological activities. For instance, modifications to its structure have led to compounds with improved antimicrobial and anti-inflammatory profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Hydroxymethyl group at C4 | Antimicrobial and antifungal activity |
| 5-Hydroxymethyl-dihydrofuran-2(3H)-one | Hydroxymethyl group at C5 | Altered solubility characteristics |
| 5-(4-Chlorophenyl)-3-methyldihydrofuran-2(3H)-one | Chlorophenyl substituent | Enhanced lipophilicity |
This table illustrates how this compound compares with other structurally similar compounds, emphasizing its unique biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
